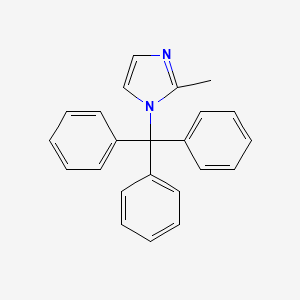

2-Methyl-1-tritylimidazole

Übersicht

Beschreibung

2-Methyl-1-tritylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the second position and a trityl group at the first position of the imidazole ring. The trityl group, also known as triphenylmethyl, is a bulky substituent that can influence the compound’s reactivity and stability. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

The synthesis of 2-Methyl-1-tritylimidazole typically involves the protection of the imidazole nitrogen with a trityl group followed by the introduction of a methyl group at the second position. One common method involves the reaction of imidazole with trityl chloride in the presence of a base to form 1-tritylimidazole. This intermediate is then methylated using methyl iodide or a similar methylating agent under basic conditions to yield this compound .

Analyse Chemischer Reaktionen

Batch Method:

-

Reagents : 1-Tritylimidazole, n-BuLi (1.6 M in hexanes), methyl iodide (MeI).

-

Conditions :

-

Lithiation at −78°C in THF for 1 hour.

-

Quenching with MeI (1.05 equiv) at −78°C, followed by warming to room temperature (12–24 hours).

-

Flow Chemistry Method:

-

Setup : Continuous flow reactor with THF as the solvent.

-

Mixing of n-BuLi and 1-tritylimidazole at ambient temperature.

-

Residence time: 0.2–0.5 minutes.

-

In-line quenching with MeI.

-

Deprotection to 2-Methylimidazole

The trityl protecting group is removed under acidic conditions to yield 2-methylimidazole:

-

Reagents : Acetic acid (5% v/v) in methanol.

-

Conditions : Heating at 60°C for 12 hours.

Reaction Scheme:

Stability and Functional Limitations

-

Precipitation Issues : Flow reactions occasionally suffered from blockages due to limited solubility of intermediates, mitigated by in-line THF dilution .

-

Electrophile Compatibility :

Substrate Scope in Electrophilic Quenching

2-Lithio-1-tritylimidazole (precursor to 2-methyl derivative) reacts with diverse electrophiles:

Table 2: Electrophilic Quenching Yields

| Electrophile | Product | Yield (%) |

|---|---|---|

| Methyl iodide | This compound | 91 |

| TCICA | 2-Chloro-1-tritylimidazole | 61 |

| DMF | 2-Formyl-1-tritylimidazole | 88 |

| 2-Octanone | Tertiary alcohol derivative | 40 |

Industrial Relevance

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Methyl-1-tritylimidazole serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it valuable in the development of more complex molecules.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of other imidazole derivatives and complex organic compounds. |

| Reactivity | Engages in oxidation and reduction reactions, forming nitroso and amino derivatives. |

Biological Activities

Research has indicated that this compound exhibits potential biological activities , including antimicrobial and antifungal properties. Studies have shown that derivatives of imidazole compounds can be effective against various pathogens.

Case Study: Antimicrobial Activity

A study evaluated the cytotoxic effects of azole derivatives, including trityl-substituted imidazoles, on HepG2 cells. The results indicated a dose-dependent response, suggesting potential applications in developing antimicrobial agents .

Pharmaceutical Applications

The compound is under investigation for its role in drug development, particularly as a scaffold for new therapeutic agents. The imidazole moiety is well-known for its presence in many biologically active compounds.

| Therapeutic Area | Potential Applications |

|---|---|

| Antifungal Agents | Development of new antifungal drugs targeting resistant strains. |

| Cancer Treatment | Exploration as a potential agent against specific cancer cell lines. |

Case Study: Drug Development

In one study, researchers synthesized various imidazole derivatives and assessed their efficacy against cancer cell lines. The results demonstrated that certain modifications to the imidazole structure significantly enhanced cytotoxicity .

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in the production of specialty chemicals and materials. Its reactivity can be harnessed in industrial processes to create novel compounds with desirable properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-tritylimidazole depends on its specific application. In biological systems, imidazoles can interact with enzymes and receptors through hydrogen bonding and coordination with metal ions. The trityl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and electronic effects .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-1-tritylimidazole can be compared with other imidazole derivatives such as:

1-Methylimidazole: Lacks the bulky trityl group, making it more reactive but less stable.

2-Tritylimidazole: Similar in structure but without the methyl group, affecting its reactivity and applications.

Haloimidazoles: Contain halogen substituents that can significantly alter their chemical properties and reactivity

The uniqueness of this compound lies in the combination of the methyl and trityl groups, which provide a balance of stability and reactivity, making it suitable for specific applications in research and industry.

Biologische Aktivität

2-Methyl-1-tritylimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a trityl group, which enhances its lipophilicity and stability. The presence of the methyl group at the second position of the imidazole ring contributes to its unique reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHN\ |

| Molecular Weight | 258.34 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |

| Melting Point | Not extensively documented; typically varies with purity |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it can modulate various biochemical pathways, leading to significant pharmacological effects. For instance, it has been shown to exhibit antimicrobial properties by inhibiting bacterial growth through interference with cell wall synthesis.

Biological Activities

-

Antimicrobial Activity

- Studies have demonstrated that this compound possesses notable antibacterial properties. It has been effective against a range of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

-

Antifungal Properties

- The compound also shows promise in antifungal applications, particularly against species such as Candida albicans. Its mechanism involves disrupting fungal cell membrane integrity.

-

Anticancer Potential

- Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is thought to be mediated through the modulation of signaling pathways involved in cell proliferation and survival.

Case Study 1: Antibacterial Efficacy

A study conducted by Wang et al. (2021) investigated the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity. The study concluded that the compound could serve as a lead for developing new antibiotics targeting resistant strains.

Case Study 2: Antifungal Activity

In another investigation, the antifungal properties were assessed against various fungal strains, including Candida species. The compound exhibited an MIC ranging from 16 to 64 µg/mL, indicating its potential as a therapeutic agent for treating fungal infections.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. A flow chemistry approach has been employed to produce this compound efficiently, achieving yields between 87% and 91% under optimized conditions (Wang et al., 2021). This method allows for rapid synthesis while minimizing decomposition risks associated with prolonged reaction times.

Eigenschaften

IUPAC Name |

2-methyl-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2/c1-19-24-17-18-25(19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWYMGYULZCICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347137 | |

| Record name | 2-methyl-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23593-68-2 | |

| Record name | 2-methyl-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.